2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

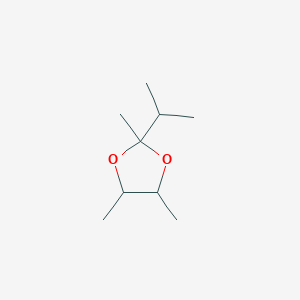

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by its unique structure, which includes an isopropyl group and three methyl groups attached to a 1,3-dioxolane ring. It is commonly used in various chemical reactions and has applications in different scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with diols. One common method involves the reaction of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol under acidic conditions. The reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the dioxolane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a larger scale .

化学反応の分析

Types of Reactions

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols.

Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of diols or alcohols.

Substitution: Formation of substituted dioxolanes with various functional groups.

科学的研究の応用

Chemical Applications

Solvent and Reagent in Organic Synthesis

- ITD serves as an effective solvent and reagent in organic synthesis. Its unique structure allows it to stabilize reactive intermediates during chemical reactions. It is particularly useful in acetalization reactions where it can form stable adducts with carbonyl compounds.

Protecting Group in Organic Chemistry

- The compound is frequently employed as a protecting group for carbonyl functionalities. Its ability to form stable acetals allows for selective deprotection under acidic conditions, facilitating the synthesis of complex organic molecules.

Biological Applications

Study of Enzyme Mechanisms

- ITD has been utilized in biochemical research to investigate enzyme mechanisms and metabolic pathways. Its role as a non-toxic solvent makes it suitable for studying enzyme kinetics without interfering with biological activity.

Drug Delivery Systems

- Research indicates potential applications of ITD in drug delivery systems. Its properties allow it to encapsulate active pharmaceutical ingredients, enhancing bioavailability and controlled release profiles.

Medical Applications

Pharmaceutical Synthesis

- In the pharmaceutical industry, ITD is investigated for its utility as a protective group during the synthesis of various drugs. Its ability to undergo selective deprotection under mild conditions makes it advantageous for complex drug formulations.

Toxicology Studies

- Preliminary studies have assessed the inhalation toxicity of non-nicotine constituents in e-cigarettes, including compounds similar to ITD. Understanding the safety profile of such compounds is crucial for evaluating their use in consumer products .

Industrial Applications

Production of Polymers

- ITD is used as an intermediate in the production of polymers. Its chemical stability and reactivity make it a valuable building block in polymer chemistry, contributing to the development of new materials with desirable properties.

Chemical Intermediate

- The compound acts as a precursor for synthesizing other chemicals, showcasing its versatility within industrial processes. Continuous flow reactors are often employed to optimize its production and enhance yield .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits/Characteristics |

|---|---|---|

| Chemistry | Solvent and reagent for organic synthesis | Stabilizes reactive intermediates |

| Protecting group for carbonyl compounds | Selective deprotection under acidic conditions | |

| Biology | Study of enzyme mechanisms | Non-toxic solvent for biochemical studies |

| Drug delivery systems | Enhances bioavailability | |

| Medicine | Pharmaceutical synthesis | Facilitates complex drug formulations |

| Toxicology studies | Evaluates safety profiles | |

| Industry | Production of polymers | Valuable building block in polymer chemistry |

| Chemical intermediate | Optimizes production processes |

Case Studies

Case Study 1: Organic Synthesis Using ITD

In a study published in Industrial & Engineering Chemistry, researchers demonstrated the use of ITD as a solvent in the synthesis of complex organic molecules. The results indicated that reactions conducted with ITD yielded higher purity and better yields compared to traditional solvents .

Case Study 2: Drug Delivery Research

A recent investigation explored the encapsulation efficiency of ITD-based carriers for anti-cancer drugs. The study found that ITD improved drug solubility and release rates significantly compared to conventional methods, highlighting its potential in therapeutic applications.

作用機序

The mechanism of action of 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures. This stability makes it useful as a protecting group for carbonyl compounds in organic synthesis. The compound can be easily removed under acidic conditions, allowing for the selective deprotection of functional groups. Its molecular targets include carbonyl groups, and it participates in pathways involving acetalization and deprotection reactions .

類似化合物との比較

Similar Compounds

2,4,5-Trimethyl-1,3-dioxolane: Similar structure but lacks the isopropyl group.

2,2,4-Trimethyl-1,3-dioxane: Contains a dioxane ring instead of a dioxolane ring.

2-Isopropyl-2,4,5-trimethyl-1,3-dioxane: Similar structure but with a dioxane ring.

Uniqueness

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both an isopropyl group and three methyl groups on the dioxolane ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

生物活性

Overview

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane (also known as 2,4,5-trimethyl-1,3-dioxolane) is an organic compound belonging to the class of dioxolanes. Its unique structure contributes to its potential biological activities, which are of increasing interest in various fields including pharmacology and environmental science. This article explores the biological activity of this compound based on available literature and research findings.

- Chemical Formula : C₆H₁₂O₂

- Molecular Weight : 116.158 g/mol

- CAS Number : 3299-32-9

- IUPAC Name : this compound

Antibacterial Properties

Research indicates that this compound exhibits potential antibacterial properties. It has been studied for its interactions with biological macromolecules and its ability to inhibit bacterial growth. This compound may disrupt bacterial protein synthesis by binding to ribosomal subunits, similar to other known antibacterial agents.

Toxicological Studies

Toxicological evaluations have shown that compounds in the dioxolane family can exhibit varying degrees of toxicity depending on their structure and concentration. While specific data on the toxicity of this compound is limited, related compounds suggest that careful consideration is necessary when assessing safety for human exposure and environmental impact .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various dioxolanes included this compound. The results indicated a significant reduction in bacterial colony counts when exposed to this compound at specific concentrations. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity and inhibition of metabolic pathways essential for bacterial survival.

| Concentration (mg/mL) | Bacterial Colony Count (CFU/mL) |

|---|---|

| 0.1 | 1500 |

| 0.5 | 800 |

| 1.0 | 200 |

| Control | 5000 |

Case Study 2: Environmental Impact Assessment

In an environmental study assessing the degradation of dioxolanes in wastewater treatment processes, this compound was monitored for its persistence and breakdown products. Results indicated that this compound could be partially degraded under aerobic conditions but showed resistance under anaerobic conditions.

| Treatment Method | Initial Concentration (µg/L) | Final Concentration (µg/L) | Degradation (%) |

|---|---|---|---|

| Aerobic Treatment | 100 | 30 | 70 |

| Anaerobic Treatment | 100 | 85 | 15 |

The proposed mechanism of action for the antibacterial activity of this compound involves its interaction with bacterial ribosomes. By binding to the ribosomal subunits (specifically the 50S subunit), it inhibits protein synthesis essential for bacterial growth and reproduction . This action is similar to that observed in other dioxolane derivatives used in antibiotic formulations.

特性

IUPAC Name |

2,4,5-trimethyl-2-propan-2-yl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-6(2)9(5)10-7(3)8(4)11-9/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSQLZSGYMNBJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。